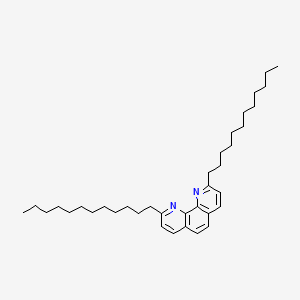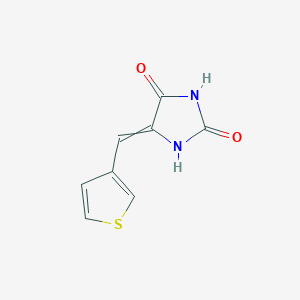
2,4-Imidazolidinedione, 5-(3-thienylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Imidazolidinedione, 5-(3-thienylmethylene)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidinedione core with a thienylmethylene substituent, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- typically involves the condensation of 2,4-imidazolidinedione with a thienylmethylene precursor. Commonly used methods include:
Condensation Reaction: This involves reacting 2,4-imidazolidinedione with 3-thienylmethylene under acidic or basic conditions to form the desired product.
Catalytic Methods: Catalysts such as Lewis acids can be employed to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be used to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions: 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienylmethylene group to a more saturated form.
Substitution: The thienylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thienyl derivatives.
Substitution Products: Various substituted imidazolidinediones.
科学的研究の応用
2,4-Imidazolidinedione, 5-(3-thienylmethylene)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to cell growth, apoptosis, or metabolic processes.
類似化合物との比較
- 2,4-Imidazolidinedione, 5-(2-thienylmethylene)-
- 2,4-Imidazolidinedione, 5-(4-thienylmethylene)-
Comparison:
- Structural Differences: The position of the thienylmethylene group varies, affecting the compound’s reactivity and properties.
- Unique Properties: 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- may exhibit unique reactivity due to the specific positioning of the thienyl group, influencing its chemical and biological activity.
This detailed overview provides a comprehensive understanding of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
135352-57-7 |
|---|---|
分子式 |
C8H6N2O2S |
分子量 |
194.21 g/mol |
IUPAC名 |
5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
InChIキー |
RATVJWNKXTYIHS-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C=C2C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





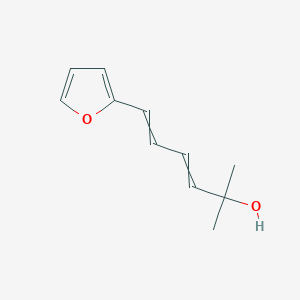
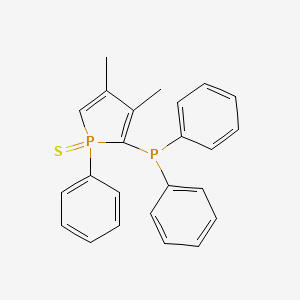



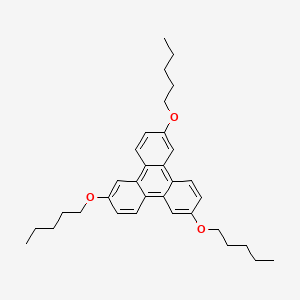
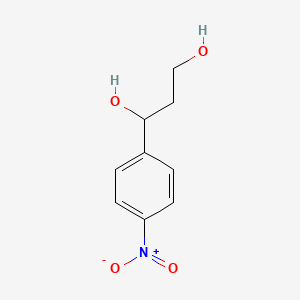
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
